An In-depth Technical Guide to tert-Amylamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to tert-Amylamine for Researchers and Drug Development Professionals
Introduction: tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant utility in organic synthesis and medicinal chemistry. Its sterically hindered nature imparts unique chemical and physical properties that are leveraged in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of tert-amylamine, including its properties, synthesis, and applications, with a focus on information relevant to researchers and professionals in drug development.
Chemical and Physical Properties
tert-Amylamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its bulky tert-amyl group influences its physical and chemical behavior, distinguishing it from less hindered primary amines. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of tert-Amylamine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N | [2] |
| Molecular Weight | 87.16 g/mol | [2] |
| CAS Number | 594-39-8 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 77 °C | [3][4] |
| Melting Point | -105 °C | |
| Density | 0.746 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.3996 | [3][4] |
| pKa | 10.85 at 19 °C | |
| Flash Point | -1 °C (closed cup) | [3] |
| Solubility | Soluble in water, ethanol, acetone, and ether. | [4] |
| SMILES | CCC(C)(C)N | [3] |
| InChI Key | GELMWIVBBPAMIO-UHFFFAOYSA-N | [3] |
Synthesis of tert-Amylamine
The synthesis of tert-amylamine is most commonly achieved through the Ritter reaction, which involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid. The following section details a representative experimental protocol for the synthesis of tert-amylamine from tert-amyl alcohol.
Experimental Protocol: Synthesis via the Ritter Reaction
This two-step procedure involves the formation of an N-tert-amylacetamide intermediate from tert-amyl alcohol and acetonitrile, followed by hydrolysis to yield tert-amylamine.
Step 1: Synthesis of N-tert-Amylacetamide
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 88.15 g (1.0 mol) of tert-amyl alcohol (2-methyl-2-butanol) and 123.15 g (3.0 mol) of acetonitrile.
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Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add 98 g (1.0 mol) of concentrated sulfuric acid through the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
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Work-up: Pour the reaction mixture slowly into 500 g of crushed ice with stirring. Neutralize the solution with a 40% aqueous sodium hydroxide (B78521) solution until the pH is approximately 8-9.
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Extraction: Extract the aqueous mixture with three 150 mL portions of diethyl ether. Combine the organic extracts and wash with 100 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-tert-amylacetamide.
Step 2: Hydrolysis of N-tert-Amylacetamide to tert-Amylamine
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Reaction Setup: To the crude N-tert-amylacetamide in a round-bottom flask, add 200 mL of a 20% aqueous sodium hydroxide solution.
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Hydrolysis: Heat the mixture to reflux and maintain reflux for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).
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Isolation: After cooling to room temperature, extract the reaction mixture with three 100 mL portions of diethyl ether.
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Purification: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter and remove the diethyl ether by distillation. The resulting crude tert-amylamine can be further purified by fractional distillation, collecting the fraction boiling at 77 °C.
Diagram 1: Synthetic Pathway of tert-Amylamine via the Ritter Reaction
Caption: Synthesis of tert-amylamine from tert-amyl alcohol via the Ritter reaction.
Role in Drug Development and Medicinal Chemistry
The tert-amyl group, due to its steric bulk and lipophilicity, is a valuable functional group in drug design. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.
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Steric Hindrance: The bulky nature of the tert-amyl group can provide steric shielding to adjacent functional groups, preventing metabolic degradation. This can lead to an increased half-life and improved bioavailability of a drug. For instance, bulky alkyl groups on nitrogen atoms can slow the rate of N-dealkylation by cytochrome P450 enzymes.
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Receptor Selectivity: The size and shape of the tert-amyl group can play a crucial role in the specific binding of a drug to its target receptor. The steric bulk can enhance binding affinity for a specific receptor subtype while preventing binding to others, thereby improving the drug's selectivity and reducing off-target side effects. For example, in adrenergic receptor ligands, the size of the N-alkyl substituent is a key determinant of selectivity between α and β receptors.
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Lipophilicity: The five-carbon alkyl structure of the tert-amyl group increases the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.
Diagram 2: Logic Diagram of the Role of the tert-Amyl Group in Drug Design
Caption: Influence of the tert-amyl group on drug properties.
Biological Significance and Metabolism
While tert-amylamine itself is not a major endogenous metabolite, the metabolic fate of related compounds provides insight into its potential biotransformation. For example, tert-amyl methyl ether (TAME), a gasoline additive, is metabolized in the body to tert-amyl alcohol. This tertiary alcohol can then undergo further oxidation. Although not definitively established for tert-amylamine, a plausible metabolic pathway would involve deamination or oxidation. A proposed metabolic pathway for the related tert-amyl alcohol is depicted below.
Diagram 3: Proposed Metabolic Pathway of tert-Amyl Alcohol
Caption: Metabolic pathway of the related compound, tert-amyl alcohol.
Safety and Handling
tert-Amylamine is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[4] It is also toxic if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[4]
Table 2: Safety Information for tert-Amylamine
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Highly flammable liquid and vapor | Flammable Liquid 2 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. | [4] |
| Causes severe skin burns and eye damage | Skin Corrosion 1B | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4] |
| Toxic if swallowed | Acute Toxicity 3 (Oral) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. | [5] |
Conclusion
tert-Amylamine is a versatile building block in organic synthesis with important applications in the pharmaceutical industry. Its unique steric and electronic properties make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.
References
- 1. DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA) - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
